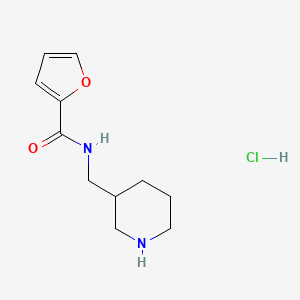![molecular formula C13H19NO4S B1434941 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-14-1](/img/structure/B1434941.png)
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid (DMSB) is a sulfonamide-based organic compound that is used in various scientific and industrial applications. It is a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its potential to be used as an analgesic, anti-inflammatory, and anti-cancer agent. DMSB has been used in the synthesis of other compounds and has been studied for its potential to be used in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications :
- (Sakakura, Tanaka, & Huang, 1991) discuss a synthesis process involving hydroformylation-amidocarbonylation, which could be applicable to similar compounds.
- (Vaid et al., 2014) present a high-yielding synthesis method starting from 2,4-dimethylaniline, showcasing a multi-step process including N-alkylation and carbamoylation steps relevant to similar compound structures.
Chemical and Structural Analysis :
- (Cronin & Pizzarello, 1997) explored the stereochemistry of similar compounds, analyzing enantiomeric excesses in meteoritic amino acids, which could provide insights into the structural properties of related compounds.
- (Vanasundari et al., 2018) conducted a comprehensive study involving molecular docking and structural analysis of compounds with similar functional groups, which could be extrapolated to understand the properties of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid.
Pharmacological Applications :
- (Moh et al., 2004) discuss the use of similar compounds in the context of prodrug approaches to COX-2 inhibitors, indicating potential pharmacological applications for related compounds.
Complexation and Reactivity Studies :
- (Danish et al., 2021) synthesized and studied complexes of a similar compound with metals, providing insights into the reactivity and complexation behavior of such compounds.
Protective Group Applications in Organic Synthesis :
- (Zabadal et al., 2001) explored the use of similar compounds as photoremovable protecting groups for carboxylic acids, an application that might be relevant for 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid in synthetic chemistry.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-9(2)6-10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYWKYWOUDRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)







